Cribronic acid
描述
Cribronic acid (C₆H₁₁NO₇S) is a 4,5-substituted picolinic acid homolog first isolated from marine sponges Stylotella aurantium and Axinella carteri . It exhibits potent neuroactive properties as a competitive agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors (iGluRs) critical for synaptic plasticity and memory . In murine models, cribronic acid induces convulsive activity and displaces radiolabeled ligands at NMDA receptor binding sites, demonstrating an IC₅₀ of 83 nM . Its structural uniqueness lies in the sulfonic acid moiety, which enhances receptor binding affinity compared to other NMDA agonists .
属性
分子式 |
C6H11NO7S |
|---|---|
分子量 |
241.22 g/mol |
IUPAC 名称 |
(2S,4R,5R)-5-hydroxy-4-sulfooxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO7S/c8-4-2-7-3(6(9)10)1-5(4)14-15(11,12)13/h3-5,7-8H,1-2H2,(H,9,10)(H,11,12,13)/t3-,4+,5+/m0/s1 |
InChI 键 |
VGWGHJSLZPTLLA-VPENINKCSA-N |
手性 SMILES |
C1[C@H]([C@@H](CN[C@@H]1C(=O)O)O)OS(=O)(=O)O |
规范 SMILES |
C1C(C(CNC1C(=O)O)O)OS(=O)(=O)O |
同义词 |
(2S,4R,5R)-5-hydroxy-4-sulfooxypiperidine-2-carboxylic acid cribronic acid |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Cribronic acid belongs to a class of neuroactive compounds targeting glutamate receptors. Below is a detailed comparison with structurally or functionally related compounds:
t-HPIS (trans-4-Hydroxypiperidine-2-carboxylic acid)
- Source : Isolated from the legume Peltophorum africanum .
- Structure : A 4,5-substituted picolinic acid homolog lacking the sulfonic acid group present in cribronic acid .
- Activity: NMDA receptor agonist with an IC₅₀ of 214 nM, ~2.6 times weaker than cribronic acid .
- Key Difference : The absence of a sulfonic acid group reduces binding potency compared to cribronic acid .
CGS19755 (Selfotel)
- Source : Synthetic NMDA antagonist derived from cis-HPIS .
- Structure : Phosphonate-substituted analog of cis-HPIS, differing stereochemically from cribronic acid and t-HPIS .
- Activity : Competitive NMDA receptor antagonist (IC₅₀ = 28 nM) with anti-convulsant effects .
- Key Difference : Antagonistic activity contrasts with cribronic acid’s agonism, attributed to stereochemical and functional group variations .
Lophocladine A
- Source : Red alga Lophocladia sp. .
- Structure : Alkaloid with a fused tetracyclic core, unrelated to picolinic acid derivatives .
- Activity: Non-competitive NMDA antagonist; binds the MK-801 site (IC₅₀ = 1.2 µM) and δ-opioid receptors .
- Key Difference: Mechanism of action (non-competitive vs. competitive) and structural class distinguish it from cribronic acid .
Conantokins (e.g., Conantokin-G)
- Source: Venom of marine cone snails (Conus spp.) .
- Structure : Linear peptides rich in γ-carboxyglutamate residues, unrelated to small-molecule agonists like cribronic acid .
- Activity : NMDA antagonists with picomolar affinity; inhibit ion channel opening by binding receptor allosteric sites .
- Key Difference : Peptide vs. small-molecule pharmacology enables distinct therapeutic applications (e.g., neuropathic pain) .
IKM-159
- Source: Synthetic triheterocyclic amino acid inspired by dysiherbaine and kainic acid .
- Structure : Combines pyrrolidine, pyridine, and carboxylic acid moieties .
- Activity : AMPA receptor antagonist (IC₅₀ = 9.4 µM) causing motor paralysis in mice .
- Key Difference : Targets AMPA receptors, unlike cribronic acid’s NMDA specificity .
Comparative Data Table
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The sulfonic acid group in cribronic acid enhances NMDA affinity compared to t-HPIS, while stereochemistry (e.g., cis- vs. trans-HPIS) dictates agonist/antagonist activity .
- Therapeutic Potential: Cribronic acid’s agonism may model excitotoxicity in neurodegenerative diseases, whereas antagonists like CGS19755 and conantokins are explored for stroke and pain .
- Species Selectivity : Marine-derived compounds (cribronic acid, conantokins) exhibit unique receptor subtype selectivity, likely due to evolutionary adaptations in their native organisms .
常见问题
Q. How should researchers design initial experiments to characterize Cribronic Acid’s physicochemical properties?
Methodological Answer:
- Begin with structural elucidation using spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic purity analysis (HPLC).
- Measure solubility, stability, and partition coefficients under controlled conditions (pH, temperature) to establish baseline properties .
- Documentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility, including detailed protocols for synthesis and characterization .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in Cribronic Acid’s preliminary bioassays?
Methodological Answer:
- Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values.
- Validate assumptions via residual analysis and goodness-of-fit tests (e.g., R², AIC).
- For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for Cribronic Acid?
Methodological Answer:
- Conduct comparative pharmacokinetic studies to assess bioavailability, metabolism, and tissue distribution discrepancies .
- Perform mechanistic validation (e.g., target engagement assays) to confirm whether in vitro targets are physiologically relevant in vivo.
- Apply systems biology modeling to integrate multi-omics data (e.g., transcriptomics, proteomics) and identify confounding variables .
Example Workflow:
Hypothesis Testing: Compare in vitro IC50 with in vivo plasma concentrations.
Confounder Analysis: Evaluate off-target effects using CRISPR knockout models.
Meta-Analysis: Reconcile data with published studies on structurally analogous compounds .
Q. What strategies ensure reproducibility in synthesizing Cribronic Acid derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Adopt high-throughput robotic synthesis with standardized reaction conditions (e.g., temperature, solvent ratios).
- Validate purity and identity of derivatives using LC-MS and X-ray crystallography (if applicable) .
- Publish detailed synthetic protocols in supplementary materials, including failure cases and optimization steps .
Q. How can researchers establish a mechanistic model for Cribronic Acid’s interaction with its putative protein target?
Methodological Answer:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff).
- Perform molecular dynamics simulations to predict binding conformations and validate with cryo-EM or co-crystallization .
- Design mutagenesis experiments to identify critical amino acid residues in the target protein .
Q. What ethical and methodological considerations apply when transitioning from preclinical to clinical studies with Cribronic Acid?
Methodological Answer:
- Conduct toxicity profiling in multiple species (rodent/non-rodent) to identify species-specific adverse effects.
- Ensure compliance with ICH guidelines for Good Laboratory Practice (GLP) and Good Clinical Practice (GCP).
- Submit protocols to institutional review boards (IRBs) for ethical approval, emphasizing informed consent and risk mitigation .
Handling Data Contradictions
Q. How should researchers address conflicting results in Cribronic Acid’s reported mechanism of action across independent studies?
Methodological Answer:
- Perform reproducibility audits by replicating experiments under identical conditions (reagents, cell lines, protocols) .
- Use meta-analysis frameworks to quantify heterogeneity across studies (e.g., I² statistic) and identify methodological biases.
- Publish negative results and methodological critiques to contextualize discrepancies .
Q. What steps validate the specificity of Cribronic Acid in complex biological systems (e.g., off-target effects in proteome-wide screens)?
Methodological Answer:
- Employ chemical proteomics (e.g., affinity pulldown with activity-based probes) to map off-target interactions.
- Compare results with inactive enantiomers or structural analogs to distinguish target-specific effects .
- Integrate CRISPR-Cas9 knockout models to confirm phenotypic dependence on the putative target .
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